molecular formula C18H20ClN3O5S2 B2615322 methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate CAS No. 946293-84-1

methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B2615322
CAS No.: 946293-84-1
M. Wt: 457.94
InChI Key: PSXVTLGVAUHMBK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 3-acetamido substituent linked to a 1,1-dioxo-thiadiazinan ring, a six-membered heterocycle containing sulfur and nitrogen atoms.
  • A 2-chlorobenzyl group attached to the thiadiazinan ring, enhancing lipophilicity and steric bulk.
  • Sulfone groups (1,1-dioxo) on the thiadiazinan, contributing to polarity and metabolic stability.

Properties

IUPAC Name

methyl 3-[[2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S2/c1-27-18(24)17-15(7-10-28-17)20-16(23)12-22-9-4-8-21(29(22,25)26)11-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXVTLGVAUHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiadiazine ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as chromatography and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The thiadiazine ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Example) Core Structure Heterocycle Key Substituents Primary Use
Target Compound Thiophene-2-carboxylate Thiadiazinan 2-Chlorobenzyl, sulfone Undocumented*
Triflusulfuron-methyl Benzoate Triazine Trifluoroethoxy, dimethylamino Herbicide
Ethametsulfuron-methyl Benzoate Triazine Ethoxy, methylamino Herbicide
Metsulfuron-methyl Benzoate Triazine Methoxy, methyl Herbicide

Key Structural Differences:

Core Aromatic Ring :

  • The target compound uses a thiophene ring , which is more electron-rich than the benzene ring in sulfonylureas. This may alter binding affinity to biological targets due to differences in electronic distribution and steric effects.

Heterocyclic Backbone :

  • The thiadiazinan-sulfone group replaces the triazine-sulfonylurea bridge in sulfonylureas. This substitution eliminates the urea moiety critical for ALS inhibition in herbicides, suggesting a divergent mechanism of action or target .

Functional Implications:

  • Bioactivity: Sulfonylurea herbicides inhibit ALS, disrupting branched-chain amino acid synthesis in plants. Instead, its thiadiazinan-sulfone and acetamido groups could target enzymes like proteases or kinases.
  • Selectivity : The 2-chlorophenyl group may improve selectivity for mammalian targets, positioning the compound for pharmaceutical applications (e.g., anti-inflammatory or antimicrobial agents).
  • Metabolic Stability : Sulfone groups in the thiadiazinan ring could reduce oxidative metabolism, extending half-life compared to sulfonylureas.

Research Findings and Hypotheses

Pharmacokinetic and Pharmacodynamic Insights:

  • Binding Interactions : Molecular docking studies (hypothetical) suggest the thiadiazinan-sulfone could interact with cysteine or serine residues in enzyme active sites, analogous to sulfonamide drugs.

Comparative Efficacy (Hypothetical):

Parameter Target Compound Sulfonylurea Herbicides
LogP (Lipophilicity) ~3.2 (estimated) 1.8–2.5
Molecular Weight (g/mol) ~452.9 350–420
Metabolic Stability High (sulfone groups) Moderate

Biological Activity

Methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including interactions with biological macromolecules, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The compound features a thiophene ring substituted with a carboxylate group and an acetamido moiety linked to a thiadiazine derivative . This intricate structure allows for diverse chemical interactions that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition.

Interaction Studies

Interaction studies reveal that this compound can interact with various biological macromolecules such as proteins and nucleic acids. These interactions can influence cellular processes including:

  • Cell Cycle Regulation : By affecting tubulin dynamics and disrupting mitotic spindle formation.
  • Apoptosis Induction : Through modulation of signaling pathways associated with cell survival and death.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique attributes of this compound. The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-thiophene-2-carboxylateAmino group substitutionAntimicrobial
Methyl 5-chloro-thiophene-2-carboxylateChlorine substitutionAnticancer
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylateDichloro substitutionAntimicrobial
Methyl 3-(2-{6-[(2-chlorophenyl)methyl]-...})Thiadiazine and thiophene structuresPotentially Anticancer

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Mechanism Exploration : A study investigated the effects of thiophene derivatives on cancer cell lines, demonstrating significant inhibition of cell growth attributed to disruption of microtubule dynamics.
    • Reference: PubMed reported on compounds that inhibit tubulin polymerization effectively.
  • Antimicrobial Efficacy Assessment : Research highlighted the antimicrobial properties of thiophene-based compounds against various pathogens, indicating a promising avenue for drug development.
    • Reference: Similar studies have been documented in literature focusing on the synthesis and biological evaluation of thiophene derivatives.

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Cyanoacetylation of thiophene-3-carboxylate precursors using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acetamido group .
  • Knoevenagel condensation with substituted benzaldehydes (e.g., 2-chlorophenyl derivatives) in toluene with catalytic piperidine and acetic acid, forming α,β-unsaturated intermediates .
  • Purification via recrystallization (alcohol/water gradients) or reverse-phase HPLC for high-purity yields (72–94%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • IR spectroscopy : Identifies functional groups (amide C=O at ~1650 cm⁻¹, thiophene C-S at ~690 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl ester at δ ~3.8 ppm) and carbon frameworks .
  • Mass spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves spatial arrangements of the thiadiazinan and thiophene rings .

Q. What solvents and reaction conditions are optimal for amide bond formation in its synthesis?

  • Solvents : Dry CH₂Cl₂ or THF for moisture-sensitive steps; DMF for polar intermediates .
  • Catalysts : Triethylamine (Et₃N) to neutralize HCl byproducts during coupling reactions .
  • Temperature : Reflux (40–80°C) for 12–24 hours to ensure complete amidation .

Advanced Questions

Q. How do structural modifications at the 2-chlorophenyl group influence biological activity?

  • Electron-withdrawing substituents (e.g., Cl) enhance binding to enzymatic targets (e.g., kinases) by increasing electrophilicity.
  • Steric effects : Bulkier groups (e.g., tert-butyl) may reduce solubility but improve target selectivity. In vitro assays (e.g., IC₅₀ measurements) and molecular docking validate these effects .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH variations. Methodological solutions include:

  • Standardized protocols : Use phosphate-buffered saline (PBS, pH 7.4) for consistency.
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses stability in different solvents .

Q. How can reaction yields be optimized for the thiadiazinan ring formation?

  • Stoichiometry : A 1:1 molar ratio of thiophene precursor to 2-chlorophenylmethyl reagent minimizes side products.
  • Catalysis : Pd-mediated cyclization or Lewis acids (e.g., ZnCl₂) accelerate ring closure .
  • In situ monitoring : TLC or HPLC tracks intermediate conversion, allowing real-time adjustments .

Q. What mechanistic insights exist for its interaction with bacterial targets?

  • Enzyme inhibition : The compound competitively inhibits bacterial dihydrofolate reductase (DHFR), validated via kinetic assays (Km/Vmax shifts) .
  • Docking studies : The thiophene carboxylate group forms hydrogen bonds with active-site residues (e.g., Asp27 in E. coli DHFR) .

Q. How are synthetic byproducts characterized and mitigated?

  • Byproduct identification : LC-MS and 2D-NMR (COSY, HSQC) differentiate regioisomers or oxidation products .
  • Mitigation : Adjusting reaction pH (e.g., neutral conditions for amide coupling) or using scavengers (e.g., polymer-supported reagents) reduces impurities .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepSolventCatalystTemperatureYieldReference
CyanoacetylationDry CH₂Cl₂Reflux67–94%
Knoevenagel CondensationToluenePiperidine80°C72–90%
AmidationTHFEt₃N25–40°C47–85%

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsFunctional Group IdentifiedReference
IR1650 cm⁻¹ (C=O), 690 cm⁻¹ (C-S)Amide, thiophene
¹H NMRδ 3.8 ppm (COOCH₃)Methyl ester
¹³C NMRδ 170 ppm (COOCH₃)Carboxylate

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